2,5-Dimethylmorpholine-4-sulfonyl chloride
Description
Properties
IUPAC Name |
2,5-dimethylmorpholine-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-5-4-11-6(2)3-8(5)12(7,9)10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHSVAFDFWLMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes
The primary synthetic approach to 2,5-dimethylmorpholine-4-sulfonyl chloride involves the sulfonylation of 2,5-dimethylmorpholine with chlorosulfonic acid or related sulfonating agents. The reaction typically proceeds via electrophilic substitution at the nitrogen atom, introducing the sulfonyl chloride group.
$$
\text{2,5-Dimethylmorpholine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl}
$$
Key parameters include temperature control, solvent choice, and reagent stoichiometry to maximize yield and purity.
Detailed Preparation Procedure
Based on reported procedures for structurally related sulfonyl chlorides and morpholine derivatives, the preparation typically follows these steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction Setup | Use anhydrous dichloromethane as solvent; cool reaction mixture to 0 to 5 °C | Cooling prevents side reactions and decomposition |
| 2 | Addition of Chlorosulfonic Acid | Add chlorosulfonic acid dropwise to 2,5-dimethylmorpholine solution under stirring | Controlled addition avoids exothermic runaway |
| 3 | Reaction Time | Stir for 1–2 hours at 0–5 °C | Ensures complete sulfonylation |
| 4 | Quenching and Workup | Quench excess chlorosulfonic acid with ice-cold water or sodium bicarbonate solution cautiously | Avoids hydrolysis of sulfonyl chloride |
| 5 | Extraction and Purification | Extract organic layer, wash with brine, dry over MgSO4, concentrate under reduced pressure at low temperature | Low temperature prevents degradation |
| 6 | Recrystallization | Purify by recrystallization from dry diethyl ether at -78 °C | Improves purity and isolates solid product |
This procedure aligns with the sulfonyl chloride synthesis protocols described in literature for similar morpholine sulfonyl chlorides.
Reaction Conditions and Optimization
- Temperature: Maintaining low temperatures (0 to 5 °C or below) is critical to suppress side reactions such as over-chlorination or decomposition of intermediates.
- Solvent: Anhydrous dichloromethane is preferred for its inertness and ability to dissolve both reactants and products effectively.
- Reagent Stoichiometry: Using a slight excess of chlorosulfonic acid (about 1.1 equivalents) ensures complete conversion without excessive side reactions.
- Purification: Low-temperature recrystallization from dry diethyl ether helps isolate the sulfonyl chloride as a stable solid and removes impurities.
Summary Table of Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0 to 5 °C (sometimes down to -10 °C) | Minimizes side reactions, controls exotherm |
| Solvent | Anhydrous dichloromethane | Solubility and inertness |
| Reagent Ratio | Chlorosulfonic acid: 1.0–1.1 equiv | Ensures complete sulfonylation |
| Reaction Time | 1–2 hours | Complete conversion |
| Workup | Quenching with cold water or NaHCO3 solution | Avoids hydrolysis of sulfonyl chloride |
| Purification | Recrystallization from dry diethyl ether at -78 °C | Improves purity and stability |
Research Findings and Industrial Considerations
- Moisture Sensitivity: The sulfonyl chloride group is highly reactive toward water, necessitating rigorous anhydrous conditions during synthesis and storage.
- Steric Effects: The 2,5-dimethyl substitutions increase steric hindrance, which can reduce the rate of nucleophilic substitution reactions but also influence the sulfonylation step, requiring careful optimization of reaction parameters.
- Scale-Up: Industrial synthesis emphasizes controlled reagent addition, temperature regulation, and efficient purification to achieve high yields and product purity suitable for further synthetic applications.
Chemical Reactions Analysis
2,5-Dimethylmorpholine-4-sulfonyl chloride undergoes various chemical reactions, including substitution, addition, and elimination. Common reagents used in these reactions include dichloromethane, ethyl acetate, and chloroform. Major products formed from these reactions are typically amides, esters, and imides. The compound is highly reactive and can be used in a variety of synthetic applications.
Scientific Research Applications
Chemical Synthesis
Reactivity and Transformations
- Substitution Reactions : The sulfonyl chloride group in 2,5-Dimethylmorpholine-4-sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, or thiols. This leads to the formation of sulfonamides or sulfonate esters, which are valuable intermediates in organic synthesis.
- Hydrolysis : In aqueous conditions, the compound can hydrolyze to yield the corresponding sulfonic acid, expanding its utility in different chemical environments.
- Reduction : Under specific conditions, it can be reduced to form sulfonamides, further diversifying its applications in synthetic pathways.
Biochemical Research
Enzyme Modification
- The compound is known for its ability to modify biomolecules through sulfonylation reactions. This modification can significantly influence enzyme activity by altering active sites, which may lead to either inhibition or activation of enzymatic functions. For instance, it has been demonstrated to inhibit serine proteases by covalently bonding with serine residues at their active sites.
Interaction Studies
- Research involving this compound often focuses on its interactions with various biomolecules. These studies assess how such modifications affect enzyme activity and protein interactions. The compound's inhibitory effects on serine proteases have provided insights into enzyme mechanisms and potential therapeutic applications.
Pharmaceutical Applications
Drug Development
- Due to its reactivity and ability to form sulfonamides, this compound plays a crucial role as a building block in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential anti-cancer activities through molecular docking studies that indicate favorable binding affinities to drug targets .
Case Study: Anticancer Activity
- Recent studies have synthesized sulfonamides using this compound coupled with various amines. Molecular docking analyses revealed binding affinities ranging from −6.8 to −8.2 kcal/mol towards potential drug targets, suggesting that these derivatives may serve as effective analogues for cancer therapy .
Mechanism of Action
The mechanism by which 2,5-Dimethylmorpholine-4-sulfonyl chloride exerts its effects involves its high reactivity and ability to undergo various chemical reactions. The compound acts as a sulfonylating agent, introducing sulfonyl groups into other molecules. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and other derivatives.
Comparison with Similar Compounds
2,5-Dimethylmorpholine-4-sulfonyl chloride is similar to other morpholine sulfonates, such as tosyl chloride morpholine and 4-toluene sulfonyl chloride morpholine. it is unique in its specific reactivity and the types of reactions it can undergo. Its high reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.
Biological Activity
2,5-Dimethylmorpholine-4-sulfonyl chloride (DMMSCl) is an organic compound known for its significant biological activity, particularly in the fields of medicinal chemistry and biochemical research. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
DMMSCl has the molecular formula C₆H₁₂ClNO₃S and features a morpholine ring with methyl substitutions at the 2 and 5 positions, and a sulfonyl chloride group at the 4 position. The presence of the sulfonyl chloride functional group enhances its reactivity, making it a valuable reagent in various chemical transformations.
The biological activity of DMMSCl primarily stems from its ability to modify biomolecules through sulfonylation reactions. These modifications can significantly influence enzyme activity by altering active sites, leading to either inhibition or activation of enzymatic functions. Notably, DMMSCl has been shown to inhibit serine proteases by forming covalent bonds with serine residues in their active sites.
Enzyme Inhibition
DMMSCl exhibits potent inhibitory effects on various enzymes:
- Serine Proteases : It forms covalent bonds with serine residues, effectively inhibiting their activity.
- Acetylcholinesterase : Studies indicate that DMMSCl can inhibit this enzyme, which is crucial for neurotransmission .
Antimicrobial Activity
Research has demonstrated that DMMSCl possesses antimicrobial properties. Its derivatives have shown varying degrees of antibacterial efficacy against different strains of bacteria, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of DMMSCl, a comparison with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Dimethylmorpholine-4-sulfonyl chloride | C₆H₁₂ClNO₃S | Similar structure; different substitution pattern |
| 2,6-Dimethylmorpholine-4-sulfonyl chloride | C₆H₁₂ClNO₃S | Different methyl substitution; potential reactivity |
| 2-Morpholinoethanesulfonyl chloride | C₈H₁₃ClNO₃S | Longer carbon chain; distinct functional properties |
Case Studies
- Inhibition of Serine Proteases : A study demonstrated that DMMSCl effectively inhibited serine proteases by modifying their active sites. This research provided insights into enzyme mechanisms and highlighted potential therapeutic applications for conditions involving dysregulated protease activity.
- Antibacterial Screening : Various derivatives of DMMSCl were evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong activity, suggesting that these compounds could be developed into effective antimicrobial agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
